molecular formula C8H10N2O3 B8341217 allyl N-(5-methyl-3-isoxazolyl)carbamate

allyl N-(5-methyl-3-isoxazolyl)carbamate

Cat. No. B8341217
M. Wt: 182.18 g/mol
InChI Key: RYBAUQLBUMLMMO-UHFFFAOYSA-N
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Patent
US04062861

Procedure details

To a suspension of 5-methyl-3-isoxazolyl isocyanate (1.71 g) in benzene (46 ml), allyl alcohol (0.88 g) is added, and the resultant mixture is refluxed for 3 hours. After cooling, the reaction mixture is evaporated to remove the solvent, whereby allyl N-(5-methyl-3 -isoxazolyl)carbamate (2.38 g) is obtained. This substance is recrystallized from cyclohexane to give crystals melting at 76.5° to 77.5° C.
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([N:7]=[C:8]=[O:9])[CH:3]=1.C([OH:13])C=C.[CH:14]1[CH:19]=CC=C[CH:15]=1>>[CH3:1][C:2]1[O:6][N:5]=[C:4]([NH:7][C:8](=[O:13])[O:9][CH2:15][CH:14]=[CH2:19])[CH:3]=1

Inputs

Step One
Name
Quantity
1.71 g
Type
reactant
Smiles
CC1=CC(=NO1)N=C=O
Name
Quantity
0.88 g
Type
reactant
Smiles
C(C=C)O
Name
Quantity
46 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture is evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NO1)NC(OCC=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.38 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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